1,3-Bis(trifluoromethyl)benzene

Description

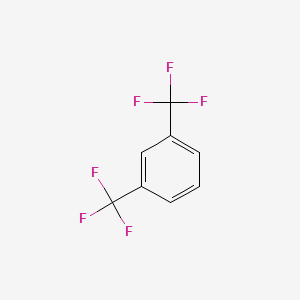

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBBXFLOLUTGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059949 | |

| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-31-3 | |

| Record name | 3,5-Bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(trifluoromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,β,β,β-hexafluoro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Bis(trifluoromethyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7TWF66P6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of α,α,α,α′,α′,α′-Hexafluoro-m-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction:

α,α,α,α′,α′,α′-Hexafluoro-m-xylene, systematically named 1,3-Bis(trifluoromethyl)benzene, is a fluorinated organic compound with the chemical formula C₈H₄F₆.[1][2] It is a colorless liquid at room temperature.[3] This document provides a comprehensive overview of its core physical properties, the standardized experimental methods used for their determination, and a logical workflow for its characterization. The unique properties imparted by the two trifluoromethyl groups on the benzene (B151609) ring make it a subject of interest in various fields, including its use as a chemical intermediate.[3][4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers and properties of α,α,α,α′,α′,α′-hexafluoro-m-xylene.

| Property | Value |

| Identifiers | |

| CAS Number | 402-31-3[1][2][3][5] |

| Molecular Formula | C₈H₄F₆[2][3] |

| Molecular Weight | 214.11 g/mol [1][5] |

| IUPAC Name | This compound[2][6] |

| InChI Key | SJBBXFLOLUTGCW-UHFFFAOYSA-N[1][2][3] |

| Physical Properties | |

| Appearance | Clear, colorless liquid[2][3] |

| Melting Point | -35 °C[3] |

| Boiling Point | 116-116.3 °C (at 760 mmHg)[1][3][5] |

| Density | 1.378 g/mL at 25 °C[1][3][5] |

| Refractive Index (n 20/D) | 1.379[1][3] |

| Flash Point | 26 °C[3] |

| Vaporization Enthalpy | 42.4 kJ/mol at 290 K[7] |

| Dielectric Constant | 5.98[3][8] |

| Solubility | |

| Water | Insoluble[3][4] |

| Organic Solvents | Soluble in alcohol, ether, and benzene[3][4] |

Experimental Protocols for Property Determination

The standardized methodologies for determining the key physical properties listed above are detailed below. These protocols represent common laboratory practices for the characterization of liquid chemical compounds.

1. Determination of Boiling Point: The boiling point is typically determined at atmospheric pressure using the distillation method.

-

Apparatus: A standard distillation setup is used, including a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure: The liquid sample is placed in the round-bottom flask with boiling chips. The apparatus is assembled, and the sample is heated. The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

2. Measurement of Density: The density of a liquid is most accurately measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a specific, accurately known volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

The temperature of the liquid is recorded.

-

The weight of the liquid is determined by subtraction.

-

Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3. Measurement of Refractive Index: The refractive index is measured using a refractometer, typically an Abbé refractometer.

-

Apparatus: An Abbé refractometer.

-

Procedure: A few drops of the liquid sample are placed on the prism of the refractometer. The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale. The measurement is temperature-dependent, and the temperature (commonly 20°C) is controlled and reported.

4. Determination of Melting Point: For substances that are liquid at room temperature, the melting point (or freezing point) is determined by cooling the substance until it solidifies.

-

Apparatus: A cooling bath, a thermometer or thermocouple, and a stirring device. Differential Scanning Calorimetry (DSC) is a more advanced and accurate method.

-

Procedure (Cooling Curve Method):

-

The liquid sample is placed in a tube and slowly cooled in a cooling bath.

-

The temperature is recorded at regular intervals as the liquid cools and then freezes.

-

A temperature-time graph is plotted. The plateau in the cooling curve indicates the freezing point, which is equivalent to the melting point.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the physicochemical characterization of a chemical substance like α,α,α,α′,α′,α′-hexafluoro-m-xylene. This process ensures that the identity, purity, and fundamental physical properties of the compound are systematically determined.

Caption: Standard workflow for the physicochemical analysis of a chemical compound.

References

- 1. This compound 99 402-31-3 [sigmaaldrich.com]

- 2. A11360.30 [thermofisher.com]

- 3. 1,3-Bis(trifluoromethyl)-benzene CAS#: 402-31-3 [m.chemicalbook.com]

- 4. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 99% 402-31-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. Benzene, 1,3-bis(trifluoromethyl)- | C8H4F6 | CID 223106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1,3-bis(trifluoromethyl)- [webbook.nist.gov]

- 8. This compound [stenutz.eu]

1,3-Bis(trifluoromethyl)benzene molecular weight and formula

An In-depth Technical Guide on 1,3-Bis(trifluoromethyl)benzene

This guide provides essential information on the molecular properties of this compound, a fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in drug development who utilize such compounds in their work.

Core Molecular Data

This compound is an organofluorine compound with the chemical formula C₈H₄F₆.[1][2][3] It is also represented by the linear formula C₆H₄(CF₃)₂.[2][4] The molecular weight of this compound is 214.11 g/mol .[1][3][4]

Quantitative Data Summary

The key quantitative molecular data for this compound is summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₄F₆ | [1][2][3] |

| Linear Formula | C₆H₄(CF₃)₂ | [2][4] |

| Molecular Weight | 214.11 g/mol | [1][3][4] |

| Alternate Molecular Weight | 214.110 g·mol⁻¹ | [2] |

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the common name, chemical formula, and molecular weight of the compound.

References

An In-depth Technical Guide on 1,3-Bis(trifluoromethyl)benzene

IUPAC Name: 1,3-Bis(trifluoromethyl)benzene

CAS Number: 402-31-3

Chemical Formula: C₈H₄F₆

This guide provides a comprehensive overview of this compound, a crucial organofluorine compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[1][2] It is insoluble in water but soluble in organic solvents such as alcohol, ether, and benzene (B151609).[1][2][3] The presence of two electron-withdrawing trifluoromethyl (CF₃) groups significantly influences the electronic properties and reactivity of the benzene ring.[4]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 214.11 g/mol | [5][6] |

| Density | 1.378 g/mL at 25 °C | [1][2][7] |

| Boiling Point | 116-116.3 °C | [1][2][7] |

| Melting Point | -35 °C | [2][5] |

| Flash Point | 26 °C (78.8 °F) | [5][7] |

| Refractive Index (n20/D) | 1.379 | [1][2][7] |

| LogP (Octanol/Water) | 3.64 | [5] |

| Vapor Pressure | 22.1 mmHg at 25°C | [5] |

Synthesis and Reactivity

The primary synthesis route for bis(trifluoromethyl)benzenes involves the reaction of hydrogen fluoride (B91410) with the corresponding trichloromethylbenzene compound.[8]

Reaction: C₆H₄(CCl₃)₂ + 6 HF → C₆H₄(CF₃)₂ + 6 HCl[8]

The two trifluoromethyl groups are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. However, this electronic property makes the compound a valuable substrate for specific reactions.[4]

A key reaction is regioselective metalation, particularly lithiation, followed by functionalization.[1][7] For instance, it undergoes metalation and subsequent carboxylation at the 2-position to yield 2,6-bis(trifluoromethyl)benzoic acid.[1][2][7] It can also be brominated to produce bromo-3,5-bis(trifluoromethyl)benzene, a precursor to important reagents like the sodium salt of tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF₄).[8]

Experimental Protocol: Regioselective Metalation and Carboxylation

This protocol describes the synthesis of 2,6-bis(trifluoromethyl)benzoic acid from this compound, based on established lithiation reactions.[1][2][7]

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of this compound in anhydrous tetrahydrofuran (B95107) (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Carboxylation: An excess of finely crushed dry ice (solid CO₂) is added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched with water. The aqueous layer is separated and acidified with concentrated HCl to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl (CF₃) group is a "privileged" moiety in medicinal chemistry due to its unique properties.[9] Incorporating CF₃ groups into drug candidates can significantly enhance their metabolic stability, lipophilicity, binding affinity, and bioavailability.[10][11][12]

This compound serves as a versatile building block for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4][9][10] Its structure allows for the introduction of other functional groups, enabling chemists to create libraries of compounds to identify candidates with optimal therapeutic properties.[10]

Logical Workflow: Role in Drug Discovery

The following diagram illustrates the logical flow of how this compound is utilized as a foundational block in the drug discovery pipeline.

References

- 1. 1,3-Bis(trifluoromethyl)-benzene | 402-31-3 [chemicalbook.com]

- 2. 1,3-Bis(trifluoromethyl)-benzene CAS#: 402-31-3 [m.chemicalbook.com]

- 3. 1,3-Bis(trifluoromethyl)-benzene [hqpharmtech.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CAS#:402-31-3 | Chemsrc [chemsrc.com]

- 6. 1,3-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 7. 1,3-双(三氟甲基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | 402-31-3 | Benchchem [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 12. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

An In-depth Technical Guide to the Structural Isomers of Bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of bis(trifluoromethyl)benzene, focusing on the 1,2-, 1,3-, and 1,4-isomers. These compounds are of significant interest in various fields, including materials science, agrochemicals, and particularly in drug discovery, owing to the unique properties conferred by the trifluoromethyl groups. This document details their physicochemical properties, synthesis, and spectroscopic characterization, and discusses their relevance in pharmaceutical research.

Physicochemical Properties

The introduction of two trifluoromethyl groups onto a benzene (B151609) ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The positional isomerism further fine-tunes these characteristics, leading to distinct physical and chemical behaviors. A summary of the key physicochemical properties of the three isomers is presented in Table 1.

| Property | 1,2-Bis(trifluoromethyl)benzene | 1,3-Bis(trifluoromethyl)benzene | 1,4-Bis(trifluoromethyl)benzene (B1346883) |

| CAS Number | 433-95-4 | 402-31-3 | 433-19-2 |

| Molecular Formula | C₈H₄F₆ | C₈H₄F₆ | C₈H₄F₆ |

| Molecular Weight | 214.11 g/mol | 214.11 g/mol [1] | 214.11 g/mol |

| Appearance | Colorless liquid | Colorless liquid[2] | Colorless liquid |

| Melting Point | -28.0 °C[3] | Not available | -1.0 °C[4] |

| Boiling Point | 142 °C[5] | 114-116 °C[6] | 116-117 °C |

| Density | 1.441 g/cm³[3] | 1.378 g/mL at 25 °C[2] | 1.381 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.390[3][5] | 1.379[2] | 1.379-1.380[4] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like benzene, toluene, and dichloromethane.[7] | Insoluble in water; soluble in alcohol, ether, and benzene. | Insoluble in water; soluble in organic solvents. |

Synthesis and Experimental Protocols

The most common route for the synthesis of bis(trifluoromethyl)benzene isomers involves the fluorination of the corresponding bis(trichloromethyl)benzene precursors.[8] This transformation is typically achieved using hydrogen fluoride (B91410) (HF) or other fluorinating agents.

General Synthetic Workflow

Caption: Generalized workflow for the synthesis and analysis of bis(trifluoromethyl)benzene isomers.

Experimental Protocol for the Synthesis of 1,4-Bis(trifluoromethyl)benzene

This protocol is a representative example of the synthesis of a bis(trifluoromethyl)benzene isomer. Similar principles apply to the synthesis of the 1,2- and 1,3-isomers, with adjustments in reaction conditions and purification procedures as needed.

Step 1: Chlorination of p-Xylene (B151628)

-

In a reaction vessel equipped with a reflux condenser, a gas inlet, and a UV lamp, place p-xylene.

-

Heat the p-xylene to a temperature of 150-170°C.

-

Introduce chlorine gas into the reaction vessel while irradiating with UV light. The reaction is typically carried out until the desired degree of chlorination is achieved, yielding 1,4-bis(trichloromethyl)benzene (B1667536).

-

The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the crude product is cooled, and excess chlorine is removed by purging with an inert gas.

Step 2: Fluorination of 1,4-Bis(trichloromethyl)benzene

-

In a pressure-resistant reactor (e.g., a stainless steel autoclave) equipped with a stirrer, place the crude 1,4-bis(trichloromethyl)benzene and a catalytic amount of antimony(V) chloride (SbCl₅).

-

Cool the reactor and carefully add anhydrous hydrogen fluoride (HF).

-

Seal the reactor and gradually heat the mixture to the desired reaction temperature, typically with stirring. The reaction is generally carried out under pressure.

-

After the reaction is complete, the reactor is cooled, and the pressure is carefully released.

-

The crude 1,4-bis(trifluoromethyl)benzene is then isolated.

Step 3: Purification

-

The crude product is typically purified by fractional distillation to separate it from any remaining starting materials, intermediates, or byproducts.

-

Further purification can be achieved by column chromatography if necessary.

Spectroscopic Characterization

The structural isomers of bis(trifluoromethyl)benzene can be unequivocally identified and characterized using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra are simple and highly informative for distinguishing between the isomers. The number of signals, their splitting patterns, and chemical shifts are characteristic of the substitution pattern on the benzene ring. For instance, 1,4-bis(trifluoromethyl)benzene will show a singlet for the four equivalent aromatic protons. In contrast, the 1,2- and 1,3-isomers will exhibit more complex splitting patterns.

-

¹³C NMR: The carbon NMR spectra provide information on the number of unique carbon environments in the molecule, further aiding in isomer identification. The chemical shifts of the carbons directly attached to the trifluoromethyl groups are also characteristic.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing these compounds. Each isomer will give a distinct signal for the trifluoromethyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectra of these compounds show characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and strong C-F stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also offer clues about the structure.

Role in Drug Discovery and Development

The incorporation of trifluoromethyl groups is a widely used strategy in modern drug design.[9][10][11] These groups can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.

Impact of Trifluoromethyl Groups in Drug Design

Caption: The strategic role of trifluoromethyl groups in optimizing drug candidates.

The bis(trifluoromethyl)benzene scaffold serves as a valuable building block for the synthesis of novel therapeutic agents. The specific substitution pattern of the trifluoromethyl groups allows for precise tuning of the molecule's properties to achieve the desired pharmacological profile. For instance, derivatives of this compound have been investigated for their potential anticancer activities. The electron-withdrawing nature of the trifluoromethyl groups can influence the electronic environment of the aromatic ring, which can be crucial for interactions with biological targets.

Conclusion

The structural isomers of bis(trifluoromethyl)benzene are versatile and important compounds with distinct physicochemical properties. Their synthesis, primarily through the fluorination of chlorinated precursors, is well-established. The ability to precisely place two trifluoromethyl groups on a benzene ring provides a powerful tool for chemists, particularly in the field of drug discovery, where these isomers serve as key intermediates for the development of new and improved therapeutics. A thorough understanding of their properties and synthesis is essential for researchers and scientists working in these areas.

References

- 1. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]

- 2. Benzene, 1,2-bis(trifluoromethyl)- (CAS 433-95-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,4-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR [m.chemicalbook.com]

- 10. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Electronic Properties of 1,3-Bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(trifluoromethyl)benzene, a colorless liquid with the chemical formula C₈H₄F₆, is a key building block and research substrate in materials science and pharmaceutical chemistry.[1] The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the benzene (B151609) ring dramatically alters the molecule's electronic and steric characteristics, imparting unique properties that are leveraged in the development of advanced polymers, organic electronic devices, and metabolically stable drug candidates.[1][2] This technical guide provides a comprehensive overview of the core electronic properties of this compound, supported by available experimental and computational data, detailed experimental methodologies, and visualizations to facilitate a deeper understanding of its molecular behavior.

Core Electronic Properties

The electronic properties of this compound are dominated by the potent inductive effect of the two -CF₃ groups. These groups withdraw electron density from the aromatic ring, influencing its reactivity, stability, and intermolecular interactions.[1][3]

Summary of Quantitative Electronic Data

The following table summarizes key electronic properties of this compound, drawing from both experimental measurements and computational studies.

| Property | Value | Method | Reference |

| Ionization Potential | 10.57 eV | Photoelectron Spectroscopy | [4] |

| Electron Affinity | Not Experimentally Determined | Computational (DFT) | [5] (Analogous Compounds) |

| Dipole Moment | ~2.5 - 3.0 D (Estimated) | Dielectric Constant Measurement / Computational | [6] (Analogous Compounds) |

| Polarizability | Not Experimentally Determined | Computational | [7][8] (General Aromatic Hydrocarbons) |

| HOMO Energy | Typically Calculated | DFT/ab initio calculations | [9] (General DFT principles) |

| LUMO Energy | Typically Calculated | DFT/ab initio calculations | [9] (General DFT principles) |

| HOMO-LUMO Gap | Typically Calculated | DFT/ab initio calculations | [9] (General DFT principles) |

Experimental Protocols for Characterization

Detailed experimental procedures are crucial for the accurate determination of the electronic properties of this compound. The following sections outline methodologies for key experimental techniques.

X-ray Photoelectron Spectroscopy (XPS) for Ionization Potential Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber of the XPS instrument.

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα). The X-rays have enough energy to eject core-level electrons from the atoms.

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Binding Energy Calculation: The binding energy (BE) of the electrons is calculated using the equation: BE = hν - KE - Φ, where hν is the energy of the X-ray photons, KE is the measured kinetic energy of the photoelectrons, and Φ is the work function of the spectrometer.

-

Data Analysis: The resulting spectrum shows peaks corresponding to the core-level binding energies of the constituent atoms (C 1s, F 1s). The valence band region of the spectrum is analyzed to determine the ionization potential, which corresponds to the energy required to remove the least tightly bound electron (from the HOMO).

Cyclic Voltammetry (CV) for Redox Properties

Cyclic Voltammetry is an electrochemical technique used to probe the reduction and oxidation processes of a molecule. It can be used to estimate the HOMO and LUMO energy levels.

Methodology:

-

Electrolyte Solution Preparation: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in an anhydrous, aprotic solvent (e.g., acetonitrile (B52724) or N,N-dimethylformamide) is prepared.

-

Sample Preparation: A specific concentration (e.g., 1-5 mM) of this compound is dissolved in the electrolyte solution. The solution is then deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).

-

Potential Sweep: The potential of the working electrode is swept linearly with time from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied (e.g., 50-200 mV/s).

-

Current Measurement: The current flowing between the working and counter electrodes is measured as a function of the applied potential.

-

Data Analysis: The resulting voltammogram is a plot of current versus potential. The potentials of the oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels, respectively, by referencing them to an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple).

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption onset can be used to estimate the HOMO-LUMO gap.

Methodology:

-

Solvent Selection: A suitable solvent that is transparent in the UV-Vis region of interest and in which this compound is soluble is chosen (e.g., cyclohexane, ethanol).

-

Solution Preparation: A dilute solution of this compound of a known concentration is prepared.

-

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette containing the sample solution is placed in the sample beam path.

-

Spectrum Acquisition: The absorbance of the sample is measured over a range of wavelengths (e.g., 200-400 nm).

-

Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorption (λmax) is identified. The onset of the absorption band can be used to estimate the optical HOMO-LUMO gap using the equation: Egap (eV) = 1240 / λonset (nm).

Theoretical and Computational Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the electronic properties of molecules like this compound. These methods can calculate properties that are difficult to measure experimentally.

Computational Methodology

A typical computational workflow for determining the electronic properties of this compound involves the following steps:

-

Molecular Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated at the same or a higher level of theory. These include:

-

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation energy.

-

Dipole Moment and Polarizability: These properties describe the molecule's response to an external electric field.

-

Electron Affinity and Ionization Potential: These are calculated as the energy difference between the neutral molecule and its anionic and cationic forms, respectively.

-

Structure-Property Relationships

The substitution pattern of the two -CF₃ groups on the benzene ring has a profound impact on the molecule's electronic properties. The meta-positioning in this compound results in a significant dipole moment, as the individual bond dipoles of the C-CF₃ bonds do not cancel each other out, unlike in the para-isomer (1,4-bis(trifluoromethyl)benzene). This molecular polarity influences its solubility and its interactions with other molecules and surfaces.

The strong electron-withdrawing nature of the -CF₃ groups lowers the energy of both the HOMO and LUMO levels compared to benzene. This increased electron affinity and ionization potential contribute to the molecule's enhanced stability and resistance to oxidation.[1]

Applications in Drug Development and Materials Science

The unique electronic properties of this compound make it a valuable component in:

-

Drug Development: The inclusion of the 1,3-bis(trifluoromethyl)phenyl moiety can enhance a drug candidate's metabolic stability by blocking sites of oxidative metabolism. Its lipophilicity can also improve membrane permeability.[1]

-

Materials Science: This molecule serves as a precursor for high-performance fluorinated polymers with excellent thermal stability and low dielectric constants, making them suitable for applications in microelectronics and aerospace.[2] Its derivatives are also explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.[2]

Conclusion

This compound possesses a unique set of electronic properties driven by the strong electron-withdrawing nature of its two trifluoromethyl substituents. These properties, including a high ionization potential and a significant dipole moment, make it a versatile building block for the rational design of advanced materials and pharmaceuticals. A thorough understanding of its electronic structure, accessible through a combination of experimental techniques and computational modeling as outlined in this guide, is essential for harnessing its full potential in various scientific and industrial applications.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. aa6kj.hopto.org [aa6kj.hopto.org]

- 6. scispace.com [scispace.com]

- 7. comp.chem.umn.edu [comp.chem.umn.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 1,3-Bis(trifluoromethyl)benzene: Commercial Availability, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered significant interest across various scientific disciplines, particularly in pharmaceutical and materials science. Its unique physicochemical properties, imparted by the two trifluoromethyl groups on the benzene (B151609) ring, make it a valuable building block for the synthesis of complex molecules with enhanced metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and key reactions, and its applications in drug discovery and materials science.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers. The typical purity offered is 98% or higher, with the compound being a colorless liquid at room temperature. Researchers and procurement managers can source this chemical from various vendors, with product specifications and pricing varying between suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number(s) | Purity | Available Quantities |

| Thermo Scientific | A11360.30, AAA1136018 | 98+% | 50 g, 250 g, 1000 g |

| Sigma-Aldrich | 251186 | 99% | Custom |

| TCI America | H0585 | >98.0% (GC) | 25 g, 100 g, 500 g |

| Ottokemi | B 2338 | 99% | Custom |

| ChemicalBook | Multiple | Varies | Varies |

| Apollo Scientific | PC2551 | Custom | 250 g, 1 kg |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 402-31-3 | [1][2][3] |

| Molecular Formula | C₈H₄F₆ | [1][2] |

| Molecular Weight | 214.11 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 114-116 °C | [4] |

| Density | 1.378 g/mL at 25 °C | [2] |

| Refractive Index | 1.3780-1.3820 @ 20 °C | [1] |

| Solubility | Insoluble in water. Soluble in alcohol, ether, and benzene. | [3] |

Synthesis and Key Reactions

The synthesis of this compound is typically achieved through the fluorination of the corresponding trichloromethylbenzene compound using hydrogen fluoride (B91410).[4] The compound serves as a versatile precursor for a variety of chemical transformations, including electrophilic aromatic substitution and metalation reactions.

General Synthesis of this compound

A common laboratory-scale synthesis involves the fluorination of a suitable precursor. The following is a general procedure based on literature precedents.

Experimental Protocol: Fluorination of 1,3-Bis(trichloromethyl)benzene

Materials:

-

1,3-Bis(trichloromethyl)benzene

-

Anhydrous Hydrogen Fluoride (HF)

-

Suitable pressure reactor

Procedure:

-

Charge a pressure-resistant reactor with 1,3-Bis(trichloromethyl)benzene.

-

Carefully add anhydrous hydrogen fluoride to the reactor. The molar ratio of HF to the starting material is a critical parameter and should be optimized.

-

Seal the reactor and heat to the desired reaction temperature. The temperature can range from room temperature to over 100°C depending on the catalyst used, if any.

-

Maintain the reaction mixture at the set temperature with stirring for a specified duration.

-

After the reaction is complete, cool the reactor to a safe temperature.

-

Carefully vent the excess HF.

-

The crude product is then purified, typically by distillation, to yield this compound.

Note: This is a generalized protocol. The specific reaction conditions, including temperature, pressure, and the use of a catalyst, can significantly impact the yield and purity of the final product. Always consult detailed literature procedures and adhere to strict safety protocols when working with hazardous reagents like hydrogen fluoride.

Bromination of this compound

A key reaction of this compound is its regioselective bromination to produce 3,5-bis(trifluoromethyl)bromobenzene, a valuable intermediate in organic synthesis.

Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene

This protocol is adapted from a patented procedure.[5]

Materials:

-

This compound

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

-

Water

-

5 N Sodium Hydroxide (B78521) solution

Procedure:

-

In a suitable reaction vessel, prepare a mixture of concentrated sulfuric acid and glacial acetic acid.

-

Cool the acid mixture to approximately 25°C.

-

Add this compound to the rapidly stirring acid mixture.

-

Over a short period, add 1,3-dibromo-5,5-dimethylhydantoin to the reaction mixture. An exothermic reaction will occur.

-

Maintain the reaction temperature at around 45°C for several hours.

-

After the reaction is complete, cool the mixture and pour it into cold water.

-

Stir the aqueous mixture vigorously and then allow the phases to separate.

-

Separate the lower organic layer and wash it with a 5 N sodium hydroxide solution.

-

Allow the phases to separate again to obtain the crude 3,5-bis(trifluoromethyl)bromobenzene.

-

The product can be further purified by distillation.

Workflow for the Bromination of this compound

Caption: Workflow for the synthesis of 3,5-bis(trifluoromethyl)bromobenzene.

Applications in Drug Development and Materials Science

The presence of trifluoromethyl groups in a molecule can significantly enhance its pharmacological properties.[6] These groups can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and alter electronic properties to improve binding affinity to biological targets. Consequently, this compound is a valuable building block in the synthesis of various pharmaceutical agents.

Logical Relationship of CF₃ Groups to Drug Properties

Caption: Impact of trifluoromethyl groups on drug properties.

Role as a Pharmaceutical Intermediate

This compound and its derivatives are utilized in the synthesis of a range of active pharmaceutical ingredients (APIs). For instance, it serves as a precursor for intermediates used in the development of new drugs. While specific proprietary synthetic routes are often not publicly disclosed, the literature points to its use in creating complex heterocyclic structures and other scaffolds relevant to medicinal chemistry.

In materials science, the introduction of trifluoromethyl groups can enhance the thermal and chemical stability of polymers. Fluorinated polymers derived from this compound can exhibit desirable properties such as low dielectric constants and high thermal resistance, making them suitable for applications in electronics and other high-performance materials.

Quality Control and Analysis

The purity of this compound is crucial for its use in synthesis, especially in the pharmaceutical industry where impurities can affect the outcome of sensitive reactions and the quality of the final API. Standard analytical techniques are employed to assess its purity.

Table 3: Analytical Methods for Quality Control

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | To determine the assay (purity) of the compound. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | For identification and confirmation of the chemical structure. |

| Refractive Index Measurement | As a physical parameter for quality control. |

Typical Quality Control Workflow

Caption: A typical workflow for the quality control of this compound.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and materials science. Its unique properties, conferred by the trifluoromethyl groups, provide a powerful tool for chemists to modulate the characteristics of target molecules. The availability of this compound from multiple suppliers and the existence of established synthetic protocols for its modification facilitate its use in both academic research and industrial development. As the demand for advanced materials and novel therapeutics continues to grow, the importance of key intermediates like this compound is expected to increase.

References

- 1. 1,3-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. 1,4-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Reactivity of the Benzene Ring in 1,3-Bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Bis(trifluoromethyl)benzene is a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its unique electronic properties, governed by the two strongly electron-withdrawing trifluoromethyl (-CF₃) groups, dictate the reactivity of the aromatic ring. This guide provides a comprehensive overview of the electrophilic and nucleophilic aromatic substitution reactions, as well as metalation, of this compound. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Introduction: The Influence of Trifluoromethyl Groups

The two trifluoromethyl groups at the 1 and 3 positions of the benzene (B151609) ring exert a powerful electron-withdrawing effect through both induction and resonance.[2] This profoundly influences the electron density of the aromatic system, making it significantly electron-deficient. Consequently, the benzene ring in this compound is deactivated towards electrophilic attack and activated for certain nucleophilic reactions and specific metalation pathways.[2][3]

Electrophilic Aromatic Substitution: Deactivation and Meta-Direction

The electron-deficient nature of the benzene ring in this compound makes electrophilic aromatic substitution (EAS) reactions challenging, requiring harsh reaction conditions. The strong deactivating effect of the two -CF₃ groups slows down the reaction rate compared to benzene.[2]

When EAS does occur, the incoming electrophile is directed to the meta positions (4 and 6) relative to the trifluoromethyl groups. This regioselectivity is due to the destabilization of the carbocation intermediates (Wheland intermediates) when the electrophile attacks the ortho or para positions.[2] Attack at the meta position keeps the positive charge from being adjacent to the electron-withdrawing -CF₃ groups.

Halogenation: Bromination

Bromination of this compound can be achieved to produce 3,5-bis(trifluoromethyl)bromobenzene, a valuable synthetic intermediate.[4][5]

Table 1: Quantitative Data for the Bromination of this compound

| Electrophile | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Product | Reference |

| Br⁺ | 1,3-Dibromo-5,5-dimethylhydantoin (B127087), H₂SO₄, Acetic Acid | 45 | 4.5 | 93.7 | 3,5-Bis(trifluoromethyl)bromobenzene | [4][6] |

Nitration

The nitration of this compound has been studied from a kinetics perspective, highlighting the harsh conditions required. The reaction rate is dependent on the concentration of sulfuric acid in the mixed acid nitrating medium.

Table 2: Kinetic Data for the Nitration of this compound

| Reaction | Medium | Key Finding | Reference |

| Nitration | Mixed H₂SO₄/HNO₃ | The apparent rate coefficient shows maxima at approximately 55% and 92% H₂SO₄. | [7] |

Nucleophilic Aromatic Substitution: An Activated System

While the electron-deficient ring is deactivated to electrophiles, it is activated towards nucleophilic aromatic substitution (SNA). However, for a typical SNAr reaction to occur, a suitable leaving group (such as a halide) must be present on the aromatic ring.[3][8] this compound itself does not have a leaving group and is therefore unreactive towards direct SNAr.

However, derivatives of this compound bearing a leaving group are excellent substrates for SNAr. The strong electron-withdrawing -CF₃ groups stabilize the negatively charged Meisenheimer intermediate, accelerating the reaction.[3]

Figure 1: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Metalation: Regioselective Functionalization

A key reaction of this compound is its regioselective metalation, specifically lithiation. The acidic proton at the 2-position, situated between the two electron-withdrawing trifluoromethyl groups, can be abstracted by a strong base like n-butyllithium (n-BuLi). This forms a stable aryllithium intermediate which can then be quenched with various electrophiles to introduce a functional group at the 2-position.

Figure 2: Experimental workflow for the lithiation and electrophilic quench.

Experimental Protocols

Bromination of this compound[4][6]

Materials:

-

This compound

-

1,3-Dibromo-5,5-dimethylhydantoin

-

Concentrated Sulfuric Acid (96%)

-

Glacial Acetic Acid

-

5N Sodium Hydroxide solution

-

Water

-

Cyclohexane

Procedure:

-

In a flask equipped with a mechanical stirrer and thermocouple, cool glacial acetic acid to 15 °C.

-

Add concentrated sulfuric acid in one portion. The temperature will rise due to the exothermic heat of solution.

-

Cool the acid mixture to 25 °C and add this compound.

-

With rapid stirring, add 1,3-dibromo-5,5-dimethylhydantoin over 2 minutes. An exothermic reaction will occur, raising the internal temperature.

-

After the initial exotherm subsides, maintain the reaction mixture at 45 °C for 4.5 hours. Note: Efficient stirring is crucial for selectivity and reaction rate.

-

Cool the reaction mixture and pour it slowly into cold water with vigorous stirring.

-

Allow the layers to settle and separate the lower organic layer.

-

Wash the organic layer with 5N NaOH solution.

-

The resulting product is 3,5-bis(trifluoromethyl)bromobenzene. The progress and purity can be monitored by GC analysis.

General Protocol for Lithiation and Electrophilic Quench[9]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Desired Electrophile

-

Saturated aqueous NH₄Cl solution

-

Appropriate organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF to a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi (1.1 eq.) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Slowly add a solution of the desired electrophile (1.2 eq.) in anhydrous THF, maintaining a low internal temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.

Conclusion

The reactivity of the benzene ring in this compound is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups. This leads to a deactivated ring that undergoes electrophilic aromatic substitution at the meta positions under forcing conditions. Conversely, the electron-deficient nature of the ring makes it suitable for regioselective lithiation at the 2-position, providing a powerful synthetic route for the introduction of various functional groups. While the parent molecule is unreactive towards direct nucleophilic aromatic substitution, its derivatives bearing a leaving group are highly activated for such transformations. A thorough understanding of these reactivity patterns is crucial for the effective utilization of this versatile building block in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: The Use of 1,3-Bis(trifluoromethyl)benzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(trifluoromethyl)benzene is a critical starting material and building block in modern medicinal chemistry. Its unique properties, imparted by the two trifluoromethyl groups on the benzene (B151609) ring, make it an invaluable component in the synthesis of a variety of pharmaceutical compounds. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced pharmacokinetic and pharmacodynamic profiles of the final drug product.[1]

This document provides detailed application notes on the utility of this compound in pharmaceutical synthesis, with a particular focus on the development of Neurokinin-1 (NK1) receptor antagonists, a class of drugs used for the prevention of chemotherapy-induced nausea and vomiting. Furthermore, it offers detailed, step-by-step experimental protocols for the synthesis of key intermediates derived from this compound, which are pivotal in the synthesis of complex active pharmaceutical ingredients (APIs) such as Aprepitant.

Application Notes: Role in the Synthesis of NK1 Receptor Antagonists

The 3,5-bis(trifluoromethyl)phenyl moiety, derived from this compound, is a key pharmacophore in a number of potent NK1 receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including emesis, pain transmission, and inflammation. Antagonists of this receptor have been successfully developed to treat and prevent nausea and vomiting associated with chemotherapy.

The two trifluoromethyl groups on the phenyl ring play a crucial role in the high affinity and selectivity of these antagonists for the NK1 receptor. They contribute to the overall lipophilicity of the molecule, facilitating its passage across the blood-brain barrier to reach its target in the central nervous system. Moreover, the 3,5-bis(trifluoromethyl)phenyl group is observed to form extensive hydrophobic interactions within the lipophilic pocket of the NK1 receptor's orthosteric binding site, thereby anchoring the antagonist to the receptor.[2] This strong binding interaction is a key determinant of the drug's potency and duration of action.

The synthesis of many NK1 receptor antagonists, including the FDA-approved drug Aprepitant, relies on key intermediates that are synthesized from this compound. These intermediates include 3,5-bis(trifluoromethyl)bromobenzene (B1265498), 3,5-bis(trifluoromethyl)acetophenone, and the chiral alcohol (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. The synthetic protocols provided in this document detail the preparation of these vital building blocks.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene

This protocol describes the bromination of this compound to yield 3,5-bis(trifluoromethyl)bromobenzene, a key intermediate for further functionalization.

Reaction Scheme:

Figure 1: Synthesis of 3,5-bis(trifluoromethyl)bromobenzene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| This compound | 214.11 | 107 | 500 |

| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) | 285.92 | 77.25 | 270 |

| Glacial Acetic Acid | 60.05 | 22.0 mL | - |

| Concentrated Sulfuric Acid (96%) | 98.08 | 142 mL | - |

Procedure:

-

In a 1 L 3-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel, cool 22.0 mL of glacial acetic acid to 15 °C.

-

Add 142 mL of concentrated (96%) sulfuric acid in one portion. The temperature will rise to approximately 35 °C due to the exothermic heat of solution.

-

Cool the acid mixture to 25 °C and add 107 g (500 mmol) of this compound.

-

With rapid stirring, add 77.25 g (270 mmol) of 1,3-dibromo-5,5-dimethylhydantoin over 2 minutes. An exothermic reaction will occur, raising the internal temperature to about 40 °C.

-

After the initial exotherm subsides (approximately 5 minutes), maintain the reaction mixture at 45 °C for 4.5 hours.

-

Cool the mixture to 2 °C and slowly pour it into 250 mL of cold water with vigorous stirring.

-

Stir the mixture for 10 minutes, then allow the layers to settle.

-

Separate the lower organic layer and wash it with 75 mL of 5N NaOH.

-

The resulting clear, colorless organic layer is the desired product, 3,5-bis(trifluoromethyl)bromobenzene.

Yield and Purity:

| Product | Yield (g) | Yield (%) | Purity (GC analysis) |

| 1,3-Bis(trifluoromethyl)bromobenzene | 137.3 | 93.7 | Contains 0.6% this compound, 1.0% 1,2-dibromo-3,5-bis(trifluoromethyl)benzene, and 0.3% 1,4-dibromo-3,5-bis-(trifluoromethyl)benzene. |

Protocol 2: Synthesis of 3,5-Bis(trifluoromethyl)acetophenone

This protocol details the conversion of 3,5-bis(trifluoromethyl)bromobenzene to 3,5-bis(trifluoromethyl)acetophenone via a Grignard reaction followed by acylation.

Reaction Scheme:

Figure 2: Synthesis of 3,5-bis(trifluoromethyl)acetophenone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 3,5-Bis(trifluoromethyl)bromobenzene | 293.01 | 29.3 | 100 |

| Magnesium granules | 24.31 | 5.10 | 210 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 230 mL | - |

| Acetic Anhydride (B1165640) | 102.09 | - | - |

Procedure:

-

To a refluxing mixture of 5.10 g (210 mmol) of magnesium granules in 200 mL of anhydrous THF, add a solution of 29.3 g (100 mmol) of 3,5-bis(trifluoromethyl)bromobenzene in 30 mL of THF. Initiate the reaction with approximately 5 mL of the bromide solution.

-

After initiation, add the remaining bromide solution over 30 minutes.

-

Cool the resulting Grignard reagent solution to -5 °C in an ice-salt water bath.

-

In a separate flask, place an excess of acetic anhydride and cool to 0 °C.

-

Transfer the prepared Grignard reagent solution to the acetic anhydride via a double-ended needle at a rate that maintains the internal temperature below 0 °C (approximately 2 hours).

-

Stir the resulting pale yellow solution for 30 minutes at 0 °C.

-

Remove the ice-water bath and add 35 mL of deionized water dropwise over 1 hour.

-

Heat the biphasic mixture at 60 °C for 15 minutes, then allow it to cool to room temperature.

-

Purify the product by bulb-to-bulb distillation at 25 mmHg (collecting the fraction at 122-132 °C).

Yield:

| Product | Yield (g) | Yield (%) |

| 3,5-Bis(trifluoromethyl)acetophenone | 15.1-15.2 | 86-87 |

Protocol 3: Asymmetric Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

This protocol describes the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone to the chiral alcohol, a key intermediate for the synthesis of Aprepitant.

Reaction Scheme:

Figure 3: Asymmetric synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

General Enzymatic Reduction Protocol:

While specific conditions vary depending on the chosen enzyme and expression system, a general protocol involves the following steps:

-

Enzyme Preparation: A suitable carbonyl reductase with anti-Prelog stereoselectivity, such as KR01 from Leifsonia sp., is expressed and purified or used as a whole-cell biocatalyst.[3]

-

Reaction Setup: In a buffered aqueous solution, the substrate, 3,5-bis(trifluoromethyl)acetophenone, is added. A co-factor recycling system, typically involving a secondary alcohol (e.g., isopropanol) and a glucose dehydrogenase, is often employed to regenerate the NADPH co-factor.

-

Bioconversion: The reaction mixture is incubated at a controlled temperature and pH with gentle agitation until the conversion of the ketone to the alcohol is complete, as monitored by HPLC or GC.

-

Work-up and Purification: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and the solvent is evaporated. The crude product can be further purified by column chromatography if necessary.

Reported Performance:

| Enzyme Source | Substrate Concentration | Co-solvent | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Leifsonia sp. KR01 | - | - | >99 | >99 (R) |

Logical Workflow for Aprepitant Intermediate Synthesis

The following diagram illustrates the logical progression from the starting material, this compound, to the key chiral intermediate for Aprepitant synthesis.

Figure 4: Synthetic workflow to a key Aprepitant intermediate.

Conclusion

This compound is a cornerstone for the synthesis of complex pharmaceutical molecules, particularly those targeting the NK1 receptor. The protocols provided herein offer a detailed guide for the preparation of key intermediates, enabling researchers and drug development professionals to access these valuable building blocks. The unique electronic and steric properties conferred by the bis(trifluoromethyl)phenyl moiety will continue to make it a privileged scaffold in the design of novel therapeutics with improved efficacy and pharmacokinetic properties.

References

Applications of 1,3-Bis(trifluoromethyl)benzene in Agrochemical Development: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(trifluoromethyl)benzene is a versatile fluorinated aromatic compound that serves as a critical building block in the synthesis of a variety of agrochemicals.[1] The presence of two trifluoromethyl (-CF₃) groups on the benzene (B151609) ring imparts unique properties to the resulting molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target sites.[2] These characteristics are highly desirable in the development of potent and effective fungicides, herbicides, and insecticides. This document provides detailed application notes, experimental protocols, and an overview of the biological modes of action for agrochemicals derived from this compound and its key intermediates, 3,5-bis(trifluoromethyl)aniline (B1329491) and 3,5-bis(trifluoromethyl)bromobenzene (B1265498).

Key Intermediates Synthesis

The journey from this compound to specialized agrochemicals often begins with its conversion into more reactive intermediates.

Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene

Objective: To synthesize 3,5-bis(trifluoromethyl)bromobenzene via electrophilic aromatic substitution.

Materials:

-

This compound

-

Concentrated sulfuric acid (96%)

-

Glacial acetic acid

-

Water

-

5 N Sodium hydroxide (B78521) (NaOH) solution

-

Cyclohexane

-

Reaction flask with mechanical stirrer, thermocouple, and addition funnel

-

Cooling bath

Procedure:

-

In a 1 L three-necked round-bottom flask, cool 22.0 mL of glacial acetic acid to 15 °C.

-

Carefully add 142 mL of concentrated (96%) sulfuric acid in one portion. The temperature will rise to approximately 35 °C.

-

Cool the acid mixture to 25 °C and then add 107 g (500 mmol) of this compound.

-

With rapid stirring, add 77.25 g (270 mmol) of 1,3-dibromo-5,5-dimethylhydantoin over 2 minutes. An exothermic reaction will occur, raising the internal temperature to about 40 °C.

-

Maintain the reaction mixture at 45 °C for 4.5 hours.

-

After the reaction is complete, cool the mixture to 2 °C and slowly pour it into 250 mL of cold water with vigorous stirring.

-

Allow the layers to settle, then separate the lower organic layer.

-

Wash the organic layer with 75 mL of 5 N NaOH solution.

-

Separate the organic layer to obtain 3,5-bis(trifluoromethyl)bromobenzene. The typical yield is approximately 93.7%.

Fungicide Development: Strobilurin Analogues

The 3,5-bis(trifluoromethyl)phenyl moiety has been successfully incorporated into novel strobilurin fungicides, demonstrating enhanced efficacy against various plant pathogens.[3] Strobilurins are a class of fungicides that inhibit mitochondrial respiration in fungi.[4]

Application Notes:

Novel strobilurin analogues containing the 3,5-bis(trifluoromethyl)phenyl group have shown superior fungicidal activity against pathogens like Erysiphe graminis and Sphaerotheca fuliginea when compared to commercial fungicides such as metominostrobin, azoxystrobin, and trifloxystrobin.[3][5][6] The synthesis involves the reaction of a 1-(3,5-bis(trifluoromethyl)phenyl)ethanone oxime intermediate with a strobilurin pharmacophore.

Quantitative Data: Fungicidal Activity

| Compound/Fungicide | Target Pathogen | EC₅₀ (mg/L) | Reference |

| (E)-Methyl 2-(2-((((Z)-(1-(3,5-bis(trifluoromethyl)phenyl)-1-methoxymethylidene)amino)oxy)methyl)phenyl)-3-methoxyacrylate | Erysiphe graminis | 0.025 | [3] |

| (Z)-Methyl-N-(E)-2-((E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl)benzyloxy-3,5-bis(trifluoromethyl)benzimidate | Sphaerotheca fuliginea | 0.031 | [3] |

| Metominostrobin (Commercial Standard) | Erysiphe graminis | 0.12 | [3] |

| Azoxystrobin (Commercial Standard) | Erysiphe graminis | 0.09 | [3] |

| Trifloxystrobin (Commercial Standard) | Sphaerotheca fuliginea | 0.08 | [3] |

Experimental Protocol 2: Synthesis of a Novel Strobilurin Analogue

Objective: To synthesize (E)-Methyl 2-(2-((((Z)-(1-(3,5-bis(trifluoromethyl)phenyl)-1-methoxymethylidene)amino)oxy)methyl)phenyl)-3-methoxyacrylate.

Step 1: Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone oxime

-

Materials: 1-(3,5-bis(trifluoromethyl)phenyl)ethanone, hydroxylamine (B1172632) hydrochloride, pyridine (B92270), ethanol.

-

Procedure:

-

Dissolve 1-(3,5-bis(trifluoromethyl)phenyl)ethanone in ethanol.

-

Add hydroxylamine hydrochloride and pyridine to the solution.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Filter, wash with water, and dry to obtain the oxime.

-

Step 2: Synthesis of the Strobilurin Analogue

-

Materials: 1-(3,5-bis(trifluoromethyl)phenyl)ethanone oxime, (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (strobilurin pharmacophore), potassium carbonate, N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of the oxime in DMF, add potassium carbonate.

-

Add the strobilurin pharmacophore dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final strobilurin analogue.

-

Signaling Pathway: Strobilurin Mode of Action

Strobilurin fungicides act by inhibiting the Qo (Quinone outside) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This blockage disrupts the production of ATP, leading to fungal cell death.

References

- 1. Phenylpyrazole insecticides [a.osmarks.net]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 4. Fipronil - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. US9029564B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

Application Notes and Protocols: 1,3-Bis(trifluoromethyl)benzene as a Versatile Building Block for Advanced OLED Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) have emerged at the forefront of display and lighting technologies, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials employed within the emissive and charge-transporting layers. The strategic incorporation of fluorine atoms, particularly trifluoromethyl (-CF3) groups, into the molecular framework of OLED materials has been identified as a highly effective strategy for enhancing key device parameters. The 1,3-bis(trifluoromethyl)benzene moiety is a valuable building block in this context, offering a rigid backbone and the potent electron-withdrawing and steric properties of two -CF3 groups.[1]

The introduction of trifluoromethyl groups can significantly influence the electronic and physical properties of organic materials. These groups are known to enhance thermal and chemical stability, improve solubility, and modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1] This fine-tuning of electronic properties is critical for achieving efficient charge injection and transport, leading to brighter and more stable light emission.[1] Consequently, this compound serves as a key precursor in the synthesis of advanced polymers and small molecules for organic electronic devices, including OLEDs and organic photovoltaics.[1]

This document provides detailed application notes on the utilization of this compound in the synthesis of OLED materials, with a focus on its role in developing high-efficiency emitters, including those exhibiting Thermally Activated Delayed Fluorescence (TADF). Detailed experimental protocols for the synthesis of a representative material and the fabrication of an OLED device are also presented.

Molecular Design and Signaling Pathway

The strategic incorporation of the this compound unit into OLED materials is a deliberate design choice to manipulate the photophysical and electrical properties of the resulting molecule. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly lowers the LUMO energy level of the molecule. This is particularly advantageous in the design of electron-transporting materials (ETMs) and the acceptor components of TADF emitters. In TADF emitters, a small energy gap between the singlet (S1) and triplet (T1) excited states is crucial for efficient reverse intersystem crossing (RISC), a process that allows for the harvesting of non-emissive triplet excitons to enhance the overall efficiency of the OLED. By using this compound as a core or a substituent, a significant spatial separation between the HOMO, typically located on an electron-donating moiety, and the LUMO on the trifluoromethyl-substituted benzene (B151609) ring can be achieved. This separation helps to minimize the S1-T1 energy gap, thereby promoting TADF.

References

Application Notes and Protocols: The Role of 1,3-Bis(trifluoromethyl)benzene in Fluorinated Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Bis(trifluoromethyl)benzene is a key organofluorine compound that serves as a versatile building block in the synthesis of advanced fluorinated polymers. While not typically directly polymerized, its derivatives are crucial precursors for high-performance polymers, particularly fluorinated polyimides. The incorporation of the two trifluoromethyl (-CF3) groups from the this compound backbone into the polymer structure imparts a range of desirable properties. These include enhanced thermal stability, improved chemical resistance, lower dielectric constants, and increased solubility, making these polymers highly valuable for applications in microelectronics, aerospace, and specialty coatings.[1] This document provides detailed application notes and experimental protocols for the synthesis of fluorinated polymers derived from this compound.

Key Contributions of the this compound Moiety in Polymers:

-

Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to the high thermal stability of the resulting polymers.[2]

-

Improved Solubility: The bulky trifluoromethyl groups disrupt polymer chain packing, leading to better solubility in organic solvents.[2][3]

-

Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, which is critical for microelectronics applications.[1][2]

-

Chemical Resistance: The fluorine atoms provide a protective shield, enhancing the polymer's resistance to chemical attack.[1]

-

Hydrophobicity: The fluorinated nature of the monomer units leads to polymers with increased hydrophobicity and low moisture absorption.[1][2]

Data Presentation: Properties of Fluorinated Polyimides

The following tables summarize the quantitative data for various fluorinated polyimides synthesized from diamine monomers derived from this compound and its derivatives.

Table 1: Thermal Properties of Fluorinated Polyimides

| Polymer ID | Dianhydride | Diamine | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) |

| TPPI50 | Various | TFMB-based | 402[4] | 563[4] |

| 6FDA-HFBODA | 6FDA | HFBODA | 240[4] | 521[4] |

| PI-2 (6FCDA-BADPO) | 6FCDA | BADPO | 311[4] | Not specified |

| PI 5a | PMDA | Multi-bulky diamine | 281[4] | 561 (N2), 520 (Air)[4] |

| PI 5b | 6FDA | Multi-bulky diamine | 259[4] | 551 (N2), 515 (Air)[4] |

| Polyimides from monomer (IV) | PMDA, BTDA, 6FDA | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | up to 316 | up to 531 (in synthetic air)[2] |

| PI-1 to PI-5 | BPDA, BTDA, ODPA, 6-FDA, PMDA | 2,6-bis(trifluoromethyl)benzidine | 345–366 | 535–605 (in nitrogen), 523–594 (in air)[3] |

| FPIs from ATPT | BPADA | 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene | Not specified | 463–508 (10% weight loss)[5] |

Table 2: Mechanical Properties of Fluorinated Polyimides

| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) |

| TPPI50 | 232.73[4] | 26.26[4] | 5.53[4] |